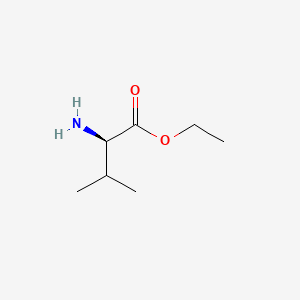

ethyl (2R)-2-amino-3-methylbutanoate

Description

Ethyl (2R)-2-amino-3-methylbutanoate is a chiral amino acid ester derived from L-valine, featuring an ethyl ester group at the carboxylate position and a methyl branch at the β-carbon. This compound is structurally related to valine derivatives and is utilized in pharmaceutical synthesis and asymmetric catalysis. Its (2R) stereochemistry is critical for biological activity and interactions with chiral environments, such as enzyme binding pockets .

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIVJVAZDJHDJF-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2R)-2-amino-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-amino-3-methylbutanoic acid (valine) with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of protecting groups to selectively esterify the carboxyl group of valine while protecting the amino group. This can be achieved using tert-butyloxycarbonyl (Boc) protection followed by esterification and subsequent deprotection.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R)-2-amino-3-methylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (2R)-2-amino-3-methylbutanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl (2R)-2-amino-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways. The amino group may form hydrogen bonds or ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (2R)-2-Amino-3-Methylbutanoate Hydrochloride

- Structure : Methyl ester analog with a hydrochloride salt.

- Molecular Formula: C₆H₁₄ClNO₂ (free base: C₅H₁₁NO₂).

- Key Properties : Melting point ~170°C (decomposition), used in peptide synthesis and chiral resolving agents .

Ethyl (R)-2-Amino-3,3-Dimethylbutanoate

- Structure : Additional methyl group at the β-carbon (3,3-dimethyl substitution).

- Molecular Formula: C₈H₁₇NO₂.

- Synthesis : Achieved via optimized routes with a 52% yield, highlighting steric challenges in introducing dimethyl groups .

Ethyl (2R,3R)-2-Amino-3-Phenylbutanoate

- Structure : Phenyl substituent at the β-carbon.

- Molecular Formula: C₁₂H₁₇NO₂.

- Applications: Used in asymmetric synthesis of β-amino acids with aromatic side chains, relevant to peptidomimetic drug design .

- Differentiation : The phenyl group introduces π-π stacking interactions, altering solubility and binding affinity compared to the methyl-substituted target compound.

Ethyl 2-Hydroxy-3-Methylbutanoate

- Structure: Hydroxy group replaces the amino group at C2.

- Molecular Formula : C₇H₁₄O₃.

- Research Findings : Predominantly the (R)-enantiomer in wines, but concentrations (≤51 µg/L) are below sensory detection thresholds, indicating minimal impact on aroma .

- Differentiation: The hydroxy group enables esterase activity but lacks the nucleophilic amino group critical for peptide bond formation .

Data Table: Structural and Functional Comparison

Research Findings and Functional Insights

- Stereochemical Influence: The (2R) configuration in this compound is crucial for compatibility with L-amino acid-processing enzymes, unlike its (2S) counterparts, which may exhibit reduced activity .

- Reactivity: Amino esters undergo nucleophilic acyl substitution more readily than hydroxy esters, making them preferred in peptide coupling reactions .

- Pharmacological Potential: Methyl and ethyl esters of valine derivatives are explored as prodrugs due to their hydrolytic stability and controlled release profiles .

Biological Activity

Ethyl (2R)-2-amino-3-methylbutanoate, commonly known as ethyl valinate, is an ester derived from the amino acid valine. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, biochemistry, and sports nutrition.

Chemical Structure and Properties

- Chemical Formula : C7H15NO2

- CAS Number : 3350-55-8

- Molecular Weight : 145.20 g/mol

The structure of this compound features an ethyl group attached to the amino acid backbone, which influences its solubility and reactivity in biological systems.

This compound exhibits biological activity primarily through its hydrolysis to release the active amino acid valine. This process allows it to participate in various metabolic pathways and interact with enzymes and receptors in the body. The amino group can form hydrogen bonds or ionic interactions with target proteins, which may influence their activity and function.

Research Findings

-

Exercise Performance :

A study explored the effects of a topical formulation of 2-nitrooxy ethyl 2-amino-3-methylbutanoate on exercise performance. The results indicated a modest increase in repetitions performed during resistance training, particularly at lower loads (50% of one-repetition maximum). However, these findings were not statistically significant, suggesting that while there may be some benefits, further research with larger sample sizes is needed to confirm these effects . -

Metabolic Pathways :

This compound is involved in metabolic pathways related to nitric oxide synthesis. It has been shown to increase circulating nitrate/nitrite levels, which are important for vascular health and exercise performance .

Comparative Analysis

The biological activity of this compound can be compared to other similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| Ethyl (2S)-2-amino-3-methylbutanoate | Potentially different activity | Enantiomer may exhibit distinct pharmacological effects |

| Ethyl (2R)-2-amino-3-ethylbutanoate | Altered reactivity due to sterics | Additional ethyl group may affect solubility |

Safety and Toxicology

While this compound is generally considered safe for use in research and potential therapeutic applications, it is essential to consider safety data regarding its handling and exposure. Safety data sheets indicate that skin contact should be minimized, and any irritation should be treated promptly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.